molecular formula C18H19N3O5S B13359484 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13359484
M. Wt: 389.4 g/mol
InChI Key: QKLZLHXCEUKLGS-UHFFFAOYSA-N
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Description

2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic piperazine derivative characterized by a furan-2-carbonyl group attached to the piperazine ring and a 2-(methylthio)nicotinate ester moiety. The compound’s structure combines a heteroaromatic furan system with a nicotinate scaffold, linked via a piperazine backbone.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O5S/c1-27-16-13(4-2-6-19-16)18(24)26-12-15(22)20-7-9-21(10-8-20)17(23)14-5-3-11-25-14/h2-6,11H,7-10,12H2,1H3

InChI Key

QKLZLHXCEUKLGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3

solubility

>58.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(Furan-2-carbonyl)piperazine. This intermediate is further reacted with 2-oxoethyl 2-(methylthio)nicotinate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like column chromatography or recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the nicotinate moiety can influence its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Piperazine-Linked Carbonyl Groups

  • Target Compound : Features a furan-2-carbonyl group on the piperazine nitrogen.
  • Compounds (C1–C7): Utilize quinoline-4-carbonyl groups with varying aryl substituents (e.g., bromo-, chloro-, fluoro-, methylthio-phenyl). The quinoline system introduces planar aromaticity, which may enhance π-π stacking interactions compared to the furan’s smaller, less conjugated system .
  • Compounds (1f, 1g, 2a–2b) : Incorporate hydrazinyl-2-oxoethyl groups on piperazine, often linked to urea and thiazole moieties. These structures prioritize hydrogen-bonding interactions, unlike the ester-based nicotinate in the target compound .

Ester Moieties

  • Target Compound : Contains a 2-(methylthio)nicotinate ester , where the methylthio group increases lipophilicity (logP ~2.8 estimated).
  • Compounds: Use methyl benzoate esters with halogen or methoxy substituents.

Physicochemical Properties

The following table compares key properties of analogous compounds:

Compound Substituent (R) Melting Point (°C) Yield (%) ESI-MS [M+H]+ Key Functional Groups
Target Compound Furan-2-carbonyl Not reported N/A N/A Piperazine, nicotinate, methylthio
C1 () Phenyl-quinoline 180–182 65 498.2 Quinoline, methyl benzoate
C5 () 4-(Methylthio)phenyl 195–197 72 544.3 Methylthio, quinoline
1f () Hydroxy-methoxybenzyl 198–200 70.7 667.9 Urea, thiazole, hydrazinyl
Compound 4 () Thiazole-acetamide Not reported N/A N/A Piperazine, bromophenyl
  • Melting Points: Quinoline derivatives () generally exhibit higher melting points (>180°C) due to aromatic rigidity, whereas the target compound’s furan and nicotinate groups may reduce crystallinity.
  • Lipophilicity : The methylthio group in the target compound and C5 () likely enhances membrane permeability compared to halogenated analogs (e.g., C2–C4) .

Biological Activity

The compound 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H20N4O5C_{22}H_{20}N_{4}O_{5}, with a molecular weight of 420.42 g/mol. Its structure includes a piperazine moiety linked to a furan-2-carbonyl group and a methylthio-substituted nicotinate, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H20N4O5
Molecular Weight420.42 g/mol
LogP1.3903
Polar Surface Area75.885 Ų
Hydrogen Bond Acceptors9

Synthesis

The synthesis of the compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the furan-2-carbonyl group through acylation reactions. This multi-step process is crucial for achieving the desired biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Compounds derived from piperazine have shown potential as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives have been reported to possess IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .
  • Anticancer Properties : The incorporation of furan and piperazine moieties has been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition and modulation of signaling pathways.

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study identified related compounds with significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values ranging from 1.55 μM to 10.76 μM. These findings highlight the potential for designing effective antiviral agents based on structural similarities .
  • Neuroprotective Effects : Other research has explored the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The compounds were shown to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a role in protecting neuronal health.
  • Pharmacological Profiling : Detailed pharmacokinetic studies have been conducted to evaluate absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds, providing insights into their therapeutic potential and safety profiles .

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